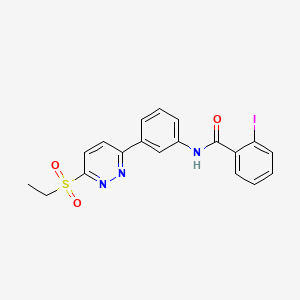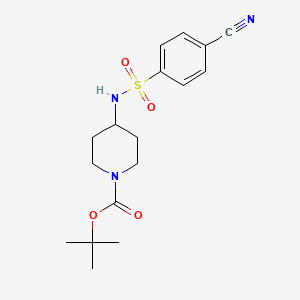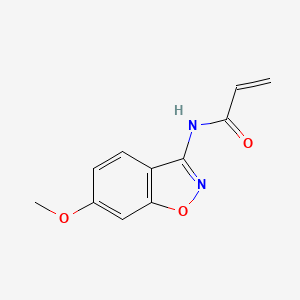
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide” is a chemical compound that is part of the pyridazinone class of compounds . Pyridazinone derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyridazinone derivatives, like “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide”, often involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
Research into the synthesis of N-substituted benzamide derivatives, including those similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide, has shown potential for developing new selective class III agents for cardiac electrophysiological modulation. These compounds exhibit potency in vitro comparable to sematilide, indicating their viability as electrophysiological agents (Morgan et al., 1990).
Radiolabelled Compounds for Receptor Imaging
Development of radiolabelled nonpeptide angiotensin II antagonists incorporating sulfonamide moieties has been explored for AT1 receptor imaging. These compounds show promise in medical diagnostics, highlighting the versatility of sulfonamides in developing targeted imaging agents (Hamill et al., 1996).
Antimicrobial Applications
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate the potential of these compounds as antimicrobial agents, with some novel thiazole, pyridone, pyrazole, and chromene derivatives showing promising results against bacterial and fungal strains (Darwish et al., 2014).
Antimalarial and Potential COVID-19 Applications
Investigations into antimalarial sulfonamides have extended into potential applications against COVID-19. Computational calculations and molecular docking studies suggest some sulfonamide derivatives may have efficacy against SARS-CoV-2, indicating a broad spectrum of potential therapeutic applications (Fahim & Ismael, 2021).
Solubility and Thermodynamic Studies
The solubility of pyridazinone derivatives in various solvents has been studied, providing insights into the physicochemical properties crucial for drug formulation and development. These studies are vital for understanding the drug's behavior in biological systems (Imran et al., 2017).
Antifungal Activity
Research on N-(1-phenyl-4-carbetoxypyrazol-5-yl)- and N-(indazol-yl)-2-iodobenzamides, structurally related to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide, has shown significant antifungal activity against phytopathogenic strains, suggesting their potential in agricultural applications (Raffa et al., 2002).
Propiedades
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHIVKDSJHMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)

amine](/img/structure/B2984697.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)






![5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2984710.png)